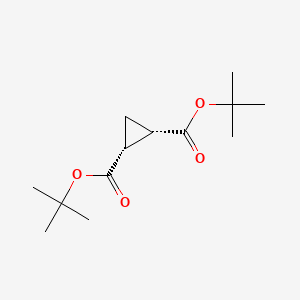
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a chemical compound characterized by its cyclopropane ring and two tert-butyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves the cyclopropanation of di-tert-butyl malonate with 1,2-dibromoethane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the malonate, followed by the addition of 1,2-dibromoethane to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield carboxylic acids, while reduction would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electron-withdrawing effects of the ester groups. These factors make it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl malonate: A precursor in the synthesis of di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate.
Cyclopropane-1,2-dicarboxylic acid: Lacks the tert-butyl ester groups but shares the cyclopropane ring structure.
Diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of tert-butyl.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl ester groups, which influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role .
Eigenschaften
CAS-Nummer |
62873-49-8 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
ditert-butyl (1S,2R)-cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)16-10(14)8-7-9(8)11(15)17-13(4,5)6/h8-9H,7H2,1-6H3/t8-,9+ |
InChI-Schlüssel |
VVAMLGCYYMNVAL-DTORHVGOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


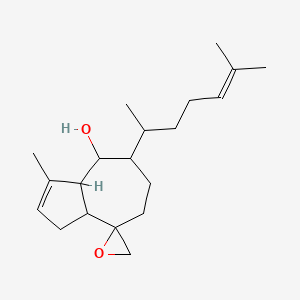

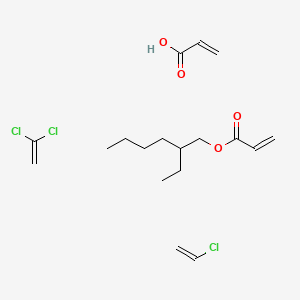

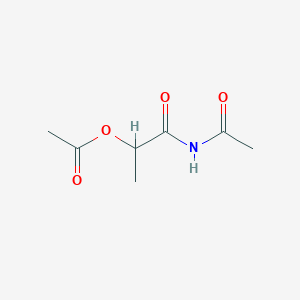
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

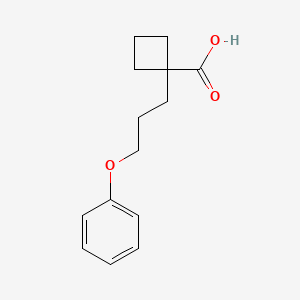
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
